(2S)-2-Amino-8-hydroxyoctanoic acid, also known as (2S)-2-hydroxyoctanoic acid, is a medium-chain fatty acid with significant biological importance. This compound is classified under organic compounds, specifically as a fatty acid and a hydroxy fatty acid. It has garnered attention for its potential roles in metabolic processes and therapeutic applications.
The compound is derived from natural sources, particularly in the context of amino acid metabolism and lipid synthesis. It is found in various biological systems where it may play a role in cellular functions and metabolic pathways.
The synthesis of (2S)-2-amino-8-hydroxyoctanoic acid can be achieved through several methods:
The synthetic routes often require careful control of reaction conditions, such as temperature, pH, and the presence of catalysts or co-factors, to ensure high yields and purity of the final product.
The molecular formula for (2S)-2-amino-8-hydroxyoctanoic acid is . The structural representation includes:
(2S)-2-Amino-8-hydroxyoctanoic acid participates in various chemical reactions, including:
These reactions require specific conditions such as temperature control, choice of solvents, and catalysts to optimize yields and selectivity.
The mechanism of action for (2S)-2-amino-8-hydroxyoctanoic acid primarily involves its role in metabolic pathways:
Studies have shown that the compound's properties can vary based on its molecular interactions within biological systems, influencing its bioavailability and efficacy.
(2S)-2-Amino-8-hydroxyoctanoic acid has several scientific uses:
Cytochrome P450 monooxygenases (CYPs) are pivotal for regioselective ω-hydroxylation of aliphatic chains, a critical step in synthesizing 8-hydroxyoctanoic acid—the direct precursor to (2S)-2-amino-8-hydroxyoctanoic acid. These enzymes catalyze the insertion of oxygen at the terminal carbon (C8) of octanoic acid derivatives using NADPH and O₂ as co-substrates. In Saccharomyces cerevisiae, heterologous CYP systems like CYP52M1 (from Fusarium oxysporum) and CYP153A (from Marinobacter aquaeolei) have demonstrated high specificity for medium-chain fatty acids, achieving >95% regioselectivity for ω-hydroxylation [1] [5] [9]. The catalytic efficiency hinges on electron transfer from cognate redox partners; for instance, fusion constructs linking CYP153A to the reductase domain of P450-BM3 (from Bacillus megaterium) enhance electron coupling, boosting hydroxylation rates by 3-fold compared to native redox systems [9].
Table 1: Key P450 Enzymes for Octanoic Acid ω-Hydroxylation
| Enzyme | Source Organism | Redox Partner | Regioselectivity | Activity (nmol/min/mg) |
|---|---|---|---|---|
| CYP52M1 | Fusarium oxysporum | Native CPR | >90% C8 | 42.5 ± 3.2 |
| CYP153A-BM3R | Marinobacter aquaeolei | P450-BM3 reductase | >95% C8 | 138.7 ± 8.5 |
| CYP102A1 variant | Bacillus megaterium | Self-sufficient | 85% C8 | 91.3 ± 4.9 |
However, P450 activity faces limitations from heme availability and NADPH dependency. In vitro assays show hydroxylation efficiency drops by 60–70% under heme-deficient conditions, while NADPH regeneration bottlenecks constrain whole-cell biocatalysis [1] [7].
De novo biosynthesis of (2S)-2-amino-8-hydroxyoctanoic acid in S. cerevisiae requires rewiring fatty acid metabolism to generate octanoic acid as the CYP substrate. Native yeast fatty acid synthase (FAS) produces predominantly C16/C18 chains, but truncating the acyl carrier protein (ACP) domain of β-subunit (FAS2ΔACP) shifts product profiles toward medium-chain fatty acids (C8–C10) [1] [5]. Combining this with thioesterase overexpression (e.g., Umbellularia californica FatB1) liberates octanoic acid intracellularly, yielding up to 120 mg/L in engineered strains [5].
Subsequent ω-hydroxylation necessitates colocalizing P450 enzymes with octanoic acid pools. Strategies include:
Table 2: Strain Engineering Strategies for Octanoic Acid Derivatives in S. cerevisiae
| Modification Target | Genetic Intervention | Impact on Production |
|---|---|---|
| Fatty acid chain length | FAS2 truncation + FatB1 expression | Octanoic acid ↑ 12-fold |
| P450 localization | ER-targeted CYP52M1 | 8-Hydroxyoctanoate ↑ 2.5× |
| Cofactor supply | HEM2 overexpression + ethanol feeding | Heme-dependent activity ↑ 40% |
| Transamination | IlvE integration | Enables 2-amino group addition |
Heme bioavailability is a critical determinant of P450 activity. In S. cerevisiae, heme biosynthesis involves eight enzymatic steps starting from succinyl-CoA and glycine, with 5-aminolevulinic acid (5-ALA) as the first committed intermediate. Overexpression of rate-limiting enzymes—hem1 (5-ALA synthase) and hem3 (porphobilinogen deaminase)—increases intracellular heme pools by 70%, directly correlating with 1.8-fold higher 8-hydroxyoctanoate titers [7] [8].
Carbon source selection profoundly impacts heme availability. Ethanol-grown yeast cultures exhibit 50% higher heme synthesis than glucose-grown cells due to:
Cofactor balancing extends beyond heme:
Table 3: Cofactor Optimization Effects on Hydroxylation Efficiency
| Cofactor | Engineering Strategy | Impact on Hydroxylation | Titer Change |
|---|---|---|---|
| Heme | HEM1-3 overexpression | ↑ P450 folding/activity | +1.8× 8-hydroxyoctanoate |
| NADPH | ZWF1 overexpression | ↑ Electron flux to P450 | +25% product yield |
| Fe²⁺ | FTR1 expression + 0.1 mM FeSO₄ | Prevents heme depletion | +35% activity |
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